DL-Pipecolinic acid tetrahydrate
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Overview
Description
DL-Pipecolinic acid tetrahydrate, also known as piperidine-2-carboxylic acid tetrahydrate, is an organic compound with the molecular formula C6H11NO2·4H2O. It is a derivative of pipecolic acid, which is a non-proteinogenic amino acid. This compound is of significant interest due to its role in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Pipecolinic acid tetrahydrate can be synthesized through several methods. One common approach involves the cyclization of lysine. The process typically includes the following steps:
Cyclization of Lysine: Lysine undergoes cyclization to form Δ1-piperideine-2-carboxylic acid or Δ1-piperideine-6-carboxylic acid.
Reduction: The resulting product is then reduced by a specific reductase to yield pipecolic acid.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. These methods utilize enzymes to catalyze the conversion of lysine to pipecolic acid. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates .
Chemical Reactions Analysis
Types of Reactions
DL-Pipecolinic acid tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can yield different pipecolic acid isomers.
Substitution: It can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various pipecolic acid derivatives, which are used in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
DL-Pipecolinic acid tetrahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of DL-Pipecolinic acid tetrahydrate involves its role as a precursor in various biosynthetic pathways. It is incorporated into biologically active molecules through enzymatic reactions. For example, it is converted to pipecolic acid, which then participates in the synthesis of secondary metabolites with anticancer or antibiotic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DL-Pipecolinic acid tetrahydrate include:
L-Proline: Another cyclic amino acid used in asymmetric synthesis.
Piperidine: A structural analog used in organic synthesis.
Lysine: The precursor amino acid in the biosynthesis of pipecolic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of secondary metabolites and its use as an organocatalyst. Its ability to participate in various chemical reactions and its applications in medicine and industry make it a valuable compound in scientific research .
Properties
CAS No. |
69777-15-7 |
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Molecular Formula |
C6H19NO6 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
piperidine-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C6H11NO2.4H2O/c8-6(9)5-3-1-2-4-7-5;;;;/h5,7H,1-4H2,(H,8,9);4*1H2 |
InChI Key |
WVXGYYBWRIIFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)O.O.O.O.O |
Origin of Product |
United States |
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